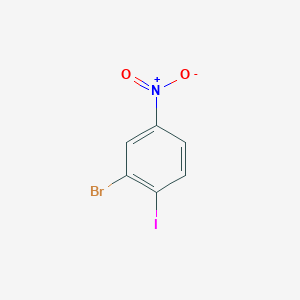

2-Bromo-1-iodo-4-nitrobenzene

Description

Significance and Context of Polyhalogenated Nitrobenzenes in Organic Synthesis

Polyhalogenated nitrobenzenes are of considerable importance in organic synthesis due to the diverse reactivity of their substituents. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic aromatic substitution and can be readily reduced to an amino group, opening pathways to a wide array of nitrogen-containing compounds. mit.edu The presence of multiple, different halogen atoms, such as bromine and iodine, allows for selective and sequential reactions, a cornerstone of modern synthetic strategy. chemrxiv.org This differential reactivity is particularly evident in transition-metal-catalyzed cross-coupling reactions, where the carbon-iodine bond is typically more reactive than the carbon-bromine bond. nih.gov This enables chemists to functionalize the molecule in a stepwise manner, building complex structures with high precision. These compounds serve as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored electronic properties. researchgate.net

Historical Perspective on the Study of Halogenated Nitroaromatic Compounds

The study of halogenated aromatic compounds has a rich history dating back to the 19th century, with the initial synthesis of nitrobenzene (B124822) by Yvon Léon Gilbert in 1834 marking a significant milestone in organic chemistry. This foundational work paved the way for the exploration of aromatic nitro compounds and their subsequent halogenated derivatives. Early research focused on understanding the principles of electrophilic aromatic substitution and the directing effects of various substituents on the benzene (B151609) ring. The development of systematic methods for introducing multiple halogens onto an aromatic ring has allowed for the creation of increasingly complex synthetic intermediates. Over the years, the advent of new synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions like the Suzuki and Stille reactions, has dramatically expanded the synthetic utility of polyhalogenated nitroaromatics, transforming them from chemical curiosities into indispensable tools for synthetic chemists. libretexts.orgoup.com

Scope and Research Significance of 2-Bromo-1-iodo-4-nitrobenzene in Contemporary Organic Chemistry

In contemporary organic chemistry, this compound is recognized for its potential in the construction of complex organic molecules. Its significance lies in the strategic and sequential functionalization of its bromo and iodo substituents. The higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for selective transformations. nih.gov

Recent research has demonstrated the utility of this compound in Stille cross-coupling reactions. For instance, it has been used as a substrate in the synthesis of 2-bromo-4-nitro-1-(phenylethynyl)benzene, a precursor to more complex arylalkynes. This selective reaction at the iodo-position highlights the compound's value as a building block for creating intricate molecular frameworks.

Furthermore, the general reactivity profile of dihalogenated benzenes suggests that this compound is a prime candidate for sequential Suzuki-Miyaura coupling reactions. nih.gov This would involve an initial coupling at the more reactive iodine-bearing carbon, followed by a second coupling at the bromine-substituted position, enabling the controlled introduction of two different aryl or vinyl groups. This step-wise approach is highly valuable in the synthesis of unsymmetrical biaryls and other complex structures that are prevalent in pharmaceuticals and materials science. nih.gov

The presence of the nitro group further enhances its synthetic value, as it can be reduced to an amine after the cross-coupling reactions, providing a handle for further derivatization, such as the formation of heterocyclic compounds. mit.edu The combination of these reactive sites makes this compound a versatile and strategically important molecule in the toolbox of modern organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7149-14-6 | nih.govcymitquimica.com |

| Molecular Formula | C₆H₃BrINO₂ | nih.govcymitquimica.com |

| Molecular Weight | 327.90 g/mol | nih.gov |

| Appearance | Solid | cymitquimica.com |

| InChI | InChI=1S/C6H3BrINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | nih.govcymitquimica.com |

| InChIKey | CJUZKENURNQSDJ-UHFFFAOYSA-N | nih.govcymitquimica.com |

| SMILES | C1=CC(=C(C=C1N+[O-])Br)I | nih.gov |

Table 2: Reactivity in Cross-Coupling Reactions

| Reaction Type | Reactant | Catalyst/Reagents | Product | Significance | Source |

| Stille Coupling | This compound | (PhC≡C)₄Sn, Pd(PPh₃)₂Cl₂, Pr₂NH | 2-Bromo-4-nitro-1-(phenylethynyl)benzene | Selective functionalization at the C-I bond |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-iodo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUZKENURNQSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285912 | |

| Record name | 2-bromo-1-iodo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-14-6 | |

| Record name | 7149-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1-iodo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 Iodo 4 Nitrobenzene

Strategies for Regioselective Introduction of Halogens and Nitro Groups on the Benzene (B151609) Core

The precise placement of substituents on the benzene ring is a cornerstone of synthesizing 2-bromo-1-iodo-4-nitrobenzene. The directing effects of the substituents play a critical role in determining the outcome of subsequent reactions. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. chemistrysteps.commsu.edu Conversely, halogens are deactivating yet ortho-, para-directing. These electronic properties guide the synthetic pathway.

Diazotization and Sandmeyer-Type Reactions in the Synthesis of Halogenated Nitrobenzenes

Diazotization of aromatic amines, followed by Sandmeyer or related reactions, represents a versatile and widely employed method for the synthesis of aryl halides. rsc.orgwikipedia.org This two-step process involves the conversion of a primary aromatic amine to a diazonium salt, which then serves as a versatile intermediate for introducing a variety of functional groups, including halogens. masterorganicchemistry.comorganic-chemistry.org

The Sandmeyer reaction specifically utilizes copper(I) salts (e.g., CuCl, CuBr) to catalyze the replacement of the diazonium group with a halide. wikipedia.orglibretexts.org While the classic Sandmeyer reaction is highly effective for introducing chlorine and bromine, the introduction of iodine can often be achieved by treating the diazonium salt with a solution of potassium iodide, a reaction that does not strictly require a copper catalyst. libretexts.org

A plausible synthetic route to this compound could commence with an appropriately substituted nitroaniline. For instance, starting with 2-bromo-4-nitroaniline (B50497) or 2-iodo-4-nitroaniline, a diazotization reaction followed by the introduction of the second halogen would yield the target molecule. A documented synthesis of 1-bromo-4-iodo-2-nitrobenzene (B3038051) starts from 4-iodo-2-nitroaniline. chemicalbook.com This precursor is treated with a solution of sodium nitrite (B80452) in concentrated sulfuric acid and water to form the diazonium salt. This intermediate is then added to a solution containing cuprous bromide and hydrobromic acid to yield the final product. chemicalbook.com

Direct Halogenation Approaches to Nitrobenzene (B124822) Scaffolds

Direct halogenation of nitrobenzene can also be a viable strategy. However, the strong deactivating nature of the nitro group makes electrophilic aromatic substitution, such as halogenation, more challenging compared to benzene, often requiring harsher reaction conditions like elevated temperatures. chemistrysteps.commsu.edu

For instance, the bromination of nitrobenzene requires strong heating and typically yields the meta-bromo isomer as the major product. msu.edumsu.edu Direct iodination of benzene is a reversible reaction, and the hydrogen iodide produced is a strong reducing agent that can convert the product back to the starting material. aakash.ac.in Therefore, direct iodination is often carried out in the presence of an oxidizing agent to remove the HI as it is formed. aakash.ac.in

Given the directing effects, obtaining the 1,2,4-substitution pattern of this compound through direct halogenation of nitrobenzene would be challenging and likely result in a mixture of isomers, necessitating complex purification steps. A more controlled approach often involves starting with a monosubstituted or disubstituted benzene derivative where the existing groups direct the incoming substituents to the desired positions. For example, the chlorination of benzene followed by nitration can yield p-nitrochlorobenzene, which can then be further functionalized. brainly.com

Decarboxylative Halogenation in the Synthesis of Halogenated Nitrobenzenes

Decarboxylative halogenation offers an alternative route to aryl halides from aromatic carboxylic acids. acs.orgnih.gov This method can be particularly useful for accessing regioisomers that are difficult to obtain through direct electrophilic substitution. acs.orgnih.gov The process involves the replacement of a carboxyl group with a halogen.

Various reagents and conditions have been developed for decarboxylative halogenation, including methods mediated by transition metals or visible light. rsc.orgprinceton.edu For instance, the iododecarboxylation of ortho-nitrobenzoic acids has been achieved using a combination of copper(I) iodide and oxygen. acs.orgnih.gov This highlights the potential of using a nitro-substituted benzoic acid as a precursor for introducing a halogen at a specific position. This strategy could be employed in a multi-step synthesis of this compound by starting with a suitably substituted nitrobenzoic acid.

Precursor Compounds and Starting Materials in the Synthesis of this compound

Commonly, the synthesis would start from a commercially available, simpler aromatic compound. Some potential precursors and the rationale for their use are outlined below:

| Precursor Compound | Rationale for Use as a Starting Material |

| 4-Nitroaniline (B120555) | Can be diazotized and subsequently halogenated. The amino group can be converted to a diazonium salt, which is then replaced by a halogen. The nitro group directs subsequent electrophilic substitutions. |

| 2-Bromo-4-nitroaniline | A key intermediate. The amino group can be diazotized and replaced with iodine to directly form the target compound. |

| 2-Iodo-4-nitroaniline | Similar to the bromo-analogue, diazotization of the amino group followed by a Sandmeyer-type reaction with a bromide source would yield this compound. A known synthesis of an isomer starts from 4-iodo-2-nitroaniline. chemicalbook.com |

| 1-Iodo-4-nitrobenzene | This compound could potentially be brominated. The nitro group is a meta-director, and the iodo group is an ortho-, para-director. This could lead to a mixture of products, but under optimized conditions, the desired isomer might be favored. |

| Nitrobenzene | Can undergo sequential halogenations and nitration, although achieving the specific 1,2,4-substitution pattern would require careful control of reaction conditions and likely involve separation of isomers. |

| 3-Bromo-4-iodobenzoic Acid | Decarboxylative nitration could potentially be used to introduce the nitro group. |

The synthesis of 1-iodo-4-nitrobenzene, a related compound, can be achieved by the iodination of nitrobenzene derivatives or through the diazotization of 4-nitroaniline followed by reaction with potassium iodide. prepchem.comguidechem.com

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is paramount to maximize the yield and purity of the final product, minimizing the formation of unwanted byproducts and simplifying purification.

Temperature and Solvent Effects on Reaction Efficiency

Temperature: The temperature at which a reaction is conducted can significantly influence its rate and selectivity.

Diazotization Reactions: These are typically carried out at low temperatures, often between 0 and 5 °C, because diazonium salts are generally unstable and can decompose at higher temperatures. stackexchange.com Maintaining a low temperature is crucial to prevent side reactions and ensure a high yield of the desired halogenated product. stackexchange.com

Halogenation Reactions: The temperature for direct halogenation of nitroaromatics often needs to be elevated to overcome the deactivating effect of the nitro group. msu.edu However, higher temperatures can also lead to the formation of multiple isomers.

Nitration Reactions: The nitration of benzene is typically carried out at temperatures above 50 °C. chemistrysteps.com For the nitration of a deactivated ring like nitrobenzene, even higher temperatures (around 100 °C) and stronger nitrating agents may be necessary. chemistrysteps.com The effect of temperature on the production of nitrobenzene has been a subject of study to optimize the process. ubaya.ac.id

In Sandmeyer reactions, aqueous solutions are commonly used.

For direct halogenation and other electrophilic substitutions, non-polar organic solvents are often employed. The polarity of the solvent can influence the reaction pathway. Studies have investigated the effects of different solvents on the properties of nitrobenzene compounds. smf.mx

The choice of solvent can also play a role in the efficiency of decarboxylative halogenation reactions.

The following table summarizes the general effects of temperature and solvent on the key reaction types involved in the synthesis of this compound.

| Reaction Type | General Effect of Increasing Temperature | Common Solvents |

| Diazotization | Decreased yield due to decomposition of diazonium salt | Water, Aqueous Acid |

| Sandmeyer Reaction | Increased reaction rate, but may lead to more byproducts if not controlled | Water |

| Direct Halogenation | Increased reaction rate, necessary for deactivated rings, but may decrease selectivity | Halogenated solvents, organic acids |

| Nitration | Increased reaction rate, necessary for less reactive substrates | Concentrated Sulfuric Acid |

By carefully controlling these parameters, chemists can steer the reaction towards the desired product, this compound, with high yield and purity.

Catalytic Approaches in the Synthesis of this compound

Direct catalytic synthesis routes for this compound are not extensively documented, primarily due to the complexity of introducing three different substituents with precise regiochemistry onto a benzene ring. The synthesis of such a molecule typically involves a multi-step sequence where the substituents are introduced one by one. Catalysis can play a crucial role in each of these steps, enhancing selectivity and yield. The starting material and the sequence of reactions are critical, as the existing substituents strongly influence the position of the next incoming group. youtube.com

Potential catalytic strategies would likely involve the functionalization of a disubstituted benzene precursor. Key transformations would include catalytic halogenation (bromination or iodination) or nitration.

Catalytic Halogenation:

Traditional halogenation often requires a Lewis acid catalyst like FeX₃ or AlX₃ to activate the halogen molecule (e.g., Br₂ or Cl₂), making it a more potent electrophile. masterorganicchemistry.comlibretexts.org For iodination, which is generally more challenging with deactivated rings, an oxidant is often required to generate a more electrophilic iodine species. masterorganicchemistry.com

Modern catalytic approaches offer more sophisticated control. For instance, palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct and regioselective halogenation of arenes. nih.govumich.edu Using a directing group, a palladium catalyst can selectively functionalize a specific C-H bond. nih.gov In the context of synthesizing this compound, one could envision a palladium-catalyzed C-H iodination of 2-bromo-4-nitroaniline, where the amino group directs the iodination, followed by removal of the directing group. The cyano group has also been effectively used as a directing group for palladium-catalyzed ortho-halogenation of arylnitriles, a method compatible with electron-withdrawing groups. nih.govorganic-chemistry.org

Furthermore, iodine itself can serve as a catalyst for the bromination of aromatic substrates. ias.ac.inepa.gov The effective catalyst is often iodine bromide (IBr), formed in situ. ias.ac.in This method has been studied for both reactive substrates like anisole (B1667542) and less reactive ones like p-nitrophenol. ias.ac.in

| Catalyst System | Halogenation Type | Substrate Type | Key Feature |

| Pd(OAc)₂ | ortho-Halogenation (I, Br, Cl) | Arylnitriles | Uses a cyano directing group for high regioselectivity. nih.govorganic-chemistry.org |

| Iodine / m-CPBA | Monobromination | Electron-rich aromatics | Forms a recyclable hypervalent iodine intermediate. researchgate.net |

| Zeolites | Halogenation | Aromatics | Offers para-regioselectivity through shape-selectivity. researchgate.net |

| Cu-MnO / Visible Light | Halogenation | Anilide derivatives | Photocatalytic approach using N-halosuccinimide as the halide source. mdpi.com |

Catalytic Nitration:

The introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a mixture of nitric and sulfuric acids. youtube.com The strong acid catalyst protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). youtube.com For a deactivated substrate, such as a dihalogenated benzene, these harsh conditions are often necessary.

Innovations in catalytic nitration aim to avoid the use of large quantities of strong acids. Solid acid catalysts, such as zeolites and other aluminosilicates, have been developed to facilitate nitration with high yields and good regioselectivity, often in solvent-free conditions. researchgate.netgoogle.comcore.ac.uk These catalysts can be recovered and reused, reducing inorganic acid waste. google.com Another approach involves using metal nitrates activated by other reagents. For example, bismuth subnitrate in combination with thionyl chloride has been shown to be an effective system for the nitration of a range of aromatic compounds under mild conditions. nih.gov Copper-catalyzed nitration using tert-butyl nitrite as the nitrating agent has also been established for electron-deficient systems. rsc.org

Challenges and Innovations in the Synthesis of Highly Substituted Aromatic Systems

The synthesis of polysubstituted aromatic compounds like this compound is fraught with challenges that chemists continually seek to overcome through innovative strategies. rsc.org

Key Challenges:

Regioselectivity: Controlling the position of incoming substituents is the most significant challenge. The directing effects of existing groups on the ring dictate the position of subsequent substitutions. youtube.comfiveable.me For example, halogens are ortho-, para-directors, while the nitro group is a meta-director. vanderbilt.edu When multiple substituents are present, their combined electronic and steric effects can lead to mixtures of isomers that are difficult to separate. youtube.comfiveable.me

Steric Hindrance: As more substituents are added to the ring, steric hindrance can prevent or slow down reactions at certain positions, particularly the ortho-position. youtube.comfiveable.me This can sometimes be used to favor para-substitution but can also hinder the synthesis of sterically crowded molecules. fiveable.me

Reactivity: The presence of deactivating groups, such as the nitro group, makes the aromatic ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution. vanderbilt.edu This often necessitates harsh reaction conditions (e.g., strong acids, high temperatures), which can limit functional group tolerance and lead to side reactions. rsc.org

Multi-step Sequences: Constructing these molecules often requires lengthy, multi-step syntheses. rsc.org Planning the correct order of reactions is critical to success. fiveable.me For instance, introducing a strongly deactivating group too early can prevent subsequent reactions like Friedel-Crafts alkylation. fiveable.me

Innovations in Synthesis:

Modern organic synthesis has seen the development of numerous innovative strategies to address the challenges of constructing highly substituted aromatic systems.

Transition Metal-Catalyzed C-H Functionalization: This has become a transformative strategy for arene functionalization. umich.eduhilarispublisher.com Catalysts based on metals like palladium, rhodium, and iron can directly activate C-H bonds, allowing for the introduction of new functional groups with high precision and atom economy, often bypassing the need for pre-functionalized substrates. umich.edursc.orgbeilstein-journals.org By using directing groups, chemists can achieve functionalization at positions that are difficult to access through traditional electrophilic substitution, including ortho-, meta-, and even remote C-H bonds. rsc.orgacs.org

Organocatalysis: The use of small organic molecules as catalysts offers a complementary approach to metal-based systems. rsc.org Organocatalysis has been successfully applied to benzannulation reactions—the construction of the benzene ring itself from acyclic precursors. rsc.org These methods can assemble structurally diverse and highly functionalized aromatic rings under mild conditions with excellent chemo- and regioselectivity. rsc.org

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more starting materials react in a single operation to form a complex product. rsc.orgorganic-chemistry.org This approach offers high atom- and step-economy, allowing for the rapid construction of complex molecules from simple building blocks. rsc.org Aryne chemistry, for example, has been leveraged in MCRs to generate diverse functionalized arenes. researchgate.net

Benzannulation and Cycloaddition Strategies: Instead of substituting a pre-existing benzene ring, innovative strategies build the ring from smaller, functionalized fragments. rsc.orgresearcher.life Gold-catalyzed diyne-ene annulation and palladium-catalyzed homobenzannulation of enynals are examples of modern methods that provide access to polysubstituted benzenes with high efficiency and control over the substitution pattern. researcher.life

These innovative catalytic and synthetic methodologies are continuously expanding the toolkit available to organic chemists, enabling the construction of increasingly complex and highly functionalized aromatic molecules with greater efficiency and precision.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 Iodo 4 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Pathways Involving the Nitro Group and Halogens

Electrophilic Aromatic Substitution (EAS) on the 2-bromo-1-iodo-4-nitrobenzene ring is significantly influenced by the directing effects of the existing substituents. The nitro (-NO₂) group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. youtube.comwikipedia.org It directs incoming electrophiles to the meta position relative to itself. youtube.com Conversely, the halogen substituents (-Br and -I) are also deactivating due to their inductive electron withdrawal but act as ortho, para directors because of their ability to donate lone-pair electron density through resonance. pressbooks.publibretexts.org

In this compound, these effects are combined:

The nitro group at C4 strongly deactivates the ring and directs incoming electrophiles to C2 and C6 (which is blocked by bromine).

The iodo group at C1 directs incoming electrophiles to C2 (blocked by bromine) and C6.

The bromo group at C2 directs incoming electrophiles to C4 (blocked by the nitro group) and C6.

Interactive Table: Directing Effects of Substituents in EAS

| Substituent | Position | Electronic Effect | Directing Preference | Reactivity Effect |

|---|---|---|---|---|

| -NO₂ | C4 | Strongly Electron-Withdrawing (-I, -M) | Meta (to C2, C6) | Strongly Deactivating |

| -I | C1 | Electron-Withdrawing (-I), Electron-Donating (+M) | Ortho, Para (to C2, C6) | Deactivating |

| -Br | C2 | Electron-Withdrawing (-I), Electron-Donating (+M) | Ortho, Para (to C1, C6) | Deactivating |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the this compound Core

The this compound core is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the intermediate Meisenheimer complex. chemistrysteps.commasterorganicchemistry.comyoutube.com

In this molecule, the nitro group is para to the iodo group (at C1) and meta to the bromo group (at C2). Consequently, the C1 position is highly activated for nucleophilic attack, while the C2 position is not. youtube.com Therefore, a nucleophile will selectively displace the iodide ion.

While the typical leaving group ability in SN1/SN2 reactions is I > Br > Cl > F, the trend is often reversed in SNAr reactions (F > Cl > Br > I) because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen. chemistrysteps.comnih.gov However, regioselectivity in molecules with multiple halogens is overwhelmingly determined by the position relative to the activating group. youtube.com The para relationship between the nitro and iodo groups makes the C-I bond the exclusive site of substitution, regardless of the intrinsic leaving group ability of iodide versus bromide.

Cross-Coupling Reactions of this compound

The presence of two different carbon-halogen bonds (C-I and C-Br) makes this compound an excellent substrate for studying chemoselectivity in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org The catalytic cycle for these reactions typically begins with the oxidative addition of the organohalide to a Pd(0) complex. The rate of this step is highly dependent on the carbon-halogen bond strength, following the general trend: C-I < C-Br < C-Cl. wikipedia.orgwikipedia.org This difference in reactivity allows for highly selective couplings at the more reactive C-I bond while leaving the C-Br bond intact.

This selectivity is exploited across a range of named reactions:

Suzuki Reaction: Coupling with an organoboron reagent.

Heck Reaction: Coupling with an alkene. wikipedia.org

Sonogashira Reaction: Coupling with a terminal alkyne, a reaction that has been shown to be selective for the C-I bond in the related compound 1-bromo-4-iodobenzene. wikipedia.orgnih.gov

Stille Reaction: Coupling with an organotin reagent. wikipedia.orglibretexts.org

Kumada Coupling: Coupling with a Grignard reagent. wikipedia.orgorganic-chemistry.org

In all these cases, by carefully controlling reaction conditions (e.g., temperature, catalyst, and ligands), it is possible to achieve selective functionalization at the C1 position of this compound.

Interactive Table: Predicted Selectivity in Pd-Catalyzed Cross-Coupling

| Reaction | Coupling Partner | Expected Site of Reaction | Rationale |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | C-I | Higher reactivity of C-I bond in oxidative addition |

| Heck | Alkene | C-I | Higher reactivity of C-I bond in oxidative addition |

| Sonogashira | Terminal Alkyne | C-I | Higher reactivity of C-I bond in oxidative addition |

| Stille | Organostannane | C-I | Higher reactivity of C-I bond in oxidative addition |

| Kumada | Grignard Reagent | C-I | Higher reactivity of C-I bond in oxidative addition |

Copper-mediated reactions, such as the Ullmann coupling, are used for forming C-C, C-N, C-O, and C-S bonds. organic-chemistry.orgnih.gov Similar to palladium-catalyzed reactions, the reactivity of aryl halides in copper-catalyzed couplings is generally higher for iodides than for bromides. This is due to the weaker C-I bond, which facilitates the initial steps of the reaction mechanism, whether it involves oxidative addition or a radical pathway. Consequently, in reactions with this compound, copper-mediated couplings are expected to occur selectively at the C1 position, leading to the substitution of the iodo group.

Reduction Chemistry of the Nitro Group in this compound to Amino Derivatives

The reduction of the nitro group to an amine is a common and important transformation. A key challenge when working with halogenated nitroarenes is to perform this reduction chemoselectively without causing hydrodehalogenation (the reductive cleavage of C-X bonds).

Several methods are suitable for the selective reduction of the nitro group in this compound:

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or ethanol, or iron (Fe) or zinc (Zn) powder in acetic acid or HCl, are classic methods that are highly effective for reducing nitro groups while leaving aryl halides untouched. researchgate.netstackexchange.com

Catalytic Hydrogenation: This method can be selective under controlled conditions. While palladium on carbon (Pd/C) can sometimes cause dehalogenation, using catalysts like platinum(IV) oxide (PtO₂) or Raney Nickel can often prevent this side reaction, especially with aryl bromides and chlorides. kchem.org Given the high reactivity of the C-I bond, milder transfer hydrogenation methods using reagents like ammonium (B1175870) formate (B1220265) with Pd/C may offer a balance of reactivity and selectivity. researchgate.net

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of one nitro group in the presence of another, and they are generally compatible with aryl halide functionalities.

Interactive Table: Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Selectivity Notes |

|---|---|---|

| SnCl₂·2H₂O | Ethanol, reflux | Excellent selectivity for -NO₂ over aryl halides. |

| Fe / HCl or NH₄Cl | Aqueous/Alcoholic media | Standard, reliable method; compatible with aryl halides. |

| H₂ / Raney Ni | Low pressure H₂, alcohol | Often preserves C-Br and C-Cl bonds better than Pd/C. |

| HCO₂NH₄ / Pd-C | Methanol | Transfer hydrogenation; can be milder than high-pressure H₂. |

Radical Reactions and Halogen Atom Transfer Processes in this compound Transformations

The generation of aryl radicals from aryl halides can be achieved through various methods, including photoredox catalysis involving halogen atom transfer (XAT). researchgate.netmcgill.ca In these processes, a radical species abstracts a halogen atom from the aryl halide to generate an aryl radical. The efficiency of this transfer depends on the carbon-halogen bond dissociation energy, which is significantly lower for C-I bonds than for C-Br bonds.

Therefore, in any radical-mediated transformation involving this compound, the C-I bond would be the primary site of reaction. The resulting 2-bromo-4-nitrophenyl radical could then participate in subsequent reactions, such as addition to alkenes or trapping by other reagents. Furthermore, photoexcited nitroarenes themselves can engage in unique reactivity, such as promoting the cleavage of olefins, suggesting complex photochemical pathways are possible with this substrate. mcgill.ca

Mechanistic Studies and Reaction Pathway Analysis for Transformations Involving this compound

The reactivity of this compound is characterized by three primary types of transformations: nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and the reduction of the nitro group. Mechanistic understanding of these pathways is crucial for predicting reaction outcomes and designing synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a well-established two-step addition-elimination mechanism. mdpi.com

Nucleophilic Attack and Formation of Meisenheimer Complex: A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov The nitro group, being para to the iodine atom and ortho to the bromine atom, strongly stabilizes the negative charge in the intermediate through resonance, particularly when the attack occurs at the C-1 (iodo) or C-2 (bromo) positions. However, the stabilization is more effective for an attack at the C-1 position, which is para to the nitro group.

Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the halide leaving group.

In this compound, nucleophilic substitution occurs preferentially at the C-1 position, replacing the iodo group. This selectivity is because the C-1 position is directly para to the powerfully activating nitro group, which maximally stabilizes the Meisenheimer intermediate. researchgate.net Furthermore, the carbon-iodine bond is generally weaker and iodine is a better leaving group than bromine.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are fundamental for forming carbon-carbon bonds. nih.govcore.ac.uk The differing reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, stepwise functionalization.

The generally accepted mechanistic pathway for these reactions involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. This step is the selectivity-determining step. Due to its lower bond dissociation energy, the C-I bond reacts much faster than the C-Br bond. researchgate.net This allows for the selective oxidative addition of the palladium catalyst to the C-I bond, leaving the C-Br bond intact. researchgate.net

Transmetalation (for Suzuki/Stille) or Alkyne Coordination (for Sonogashira): The second coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

This chemoselectivity enables the synthesis of complex molecules by first performing a cross-coupling reaction at the C-I position, followed by a second, different coupling reaction at the C-Br position under more forcing conditions. researchgate.net

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group, a common transformation in the synthesis of anilines. wikipedia.org This reduction is typically a multi-electron process that proceeds through several intermediates. thieme-connect.deresearchgate.net

The reaction pathway generally involves the following steps: Nitro → Nitroso → Hydroxylamine → Amine

A variety of reagents can effect this transformation, including catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) or metal-acid systems (e.g., Fe/HCl, SnCl₂). commonorganicchemistry.com

A significant mechanistic consideration during this transformation is the potential for a competing reaction: hydrodehalogenation. This is the reductive cleavage of the carbon-halogen bond, replacing the halogen with a hydrogen atom. Iodo-substituted nitroarenes are particularly susceptible to this side reaction, especially under catalytic hydrogenation conditions. thieme-connect.de The choice of reducing agent and reaction conditions is therefore critical to selectively reduce the nitro group while preserving the bromo and iodo substituents. Milder reagents like tin(II) chloride (SnCl₂) are often preferred to minimize hydrodehalogenation. commonorganicchemistry.com

Influence of Substituent Effects (Bromo, Iodo, Nitro) on the Reactivity Profile of this compound

The chemical reactivity of the benzene (B151609) ring in this compound is a direct consequence of the combined electronic effects of its three substituents. These effects, categorized as inductive and resonance effects, modulate the electron density of the aromatic ring and determine its behavior in various reactions.

Individual Substituent Effects

Nitro Group (-NO₂): The nitro group is a powerful deactivator for electrophilic aromatic substitution (EAS). It strongly withdraws electron density from the ring through both the inductive effect (-I), due to the high electronegativity of nitrogen and oxygen, and a potent resonance effect (-M or -R). researchgate.netresearchgate.net This withdrawal creates a significant positive charge on the aromatic ring, making it less attractive to incoming electrophiles. thieme-connect.de The resonance structures show that the electron deficiency is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. Conversely, this strong electron withdrawal makes the nitro group a powerful activator for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions. researchgate.net

The following table summarizes the electronic effects of the individual substituents:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity | Directing Effect (EAS) |

| -NO₂ (Nitro) | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-M) | Strongly Deactivating | meta-directing |

| -Br (Bromo) | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+M) | Deactivating | ortho, para-directing |

| -I (Iodo) | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+M) | Deactivating | ortho, para-directing |

Combined Reactivity Profile

The interplay of these three substituents results in a complex reactivity profile for this compound.

Towards Electrophilic Aromatic Substitution (EAS): The ring is extremely deactivated due to the cumulative electron-withdrawing effects of all three substituents, with the nitro group being the dominant deactivating force. Further electrophilic substitution on this ring would be exceptionally difficult and require harsh reaction conditions. If a reaction were to occur, the directing effects would be competitive, but the powerful meta-directing influence of the nitro group would likely be a major factor.

Towards Nucleophilic Aromatic Substitution (SNAr): The molecule is highly activated for SNAr. The nitro group's strong electron-withdrawing effect creates a significant electron deficiency at the ortho (C-3) and para (C-1) positions relative to itself. This makes the carbon atoms attached to the halogens prime targets for nucleophilic attack. As the C-1 position (bearing the iodo group) is para to the nitro group, it is the most activated site for substitution.

In Cross-Coupling Reactions: The reactivity is governed not by the electronic effects on the ring's electron density, but by the relative strengths of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, leading to a predictable and highly selective reaction at the C-I position in palladium-catalyzed cross-coupling reactions. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 1 Iodo 4 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure in solution. For 2-bromo-1-iodo-4-nitrobenzene, both ¹H and ¹³C NMR provide critical data for assigning the constitution of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts are significantly influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, causing a downfield shift (to higher ppm values) for adjacent protons. Halogens (Br, I) also exhibit electron-withdrawing inductive effects but have opposing electron-donating resonance effects.

The expected signals for the aromatic protons (H-3, H-5, and H-6) would appear as distinct multiplets.

H-3: This proton is ortho to the iodine atom and meta to the nitro group. It would likely appear as a doublet.

H-5: Positioned ortho to the nitro group and meta to the bromine atom, this proton is expected to be the most deshielded and appear furthest downfield, likely as a doublet of doublets.

H-6: Located ortho to the bromine atom and meta to the nitro group, this proton would also appear as a doublet.

The coupling constants (J-values) between adjacent protons (ortho-coupling, typically 7-9 Hz) and non-adjacent protons (meta-coupling, typically 2-3 Hz) are instrumental in confirming the substitution pattern.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display six unique signals for the six carbon atoms of the benzene ring, as they are all in chemically non-equivalent environments. The chemical shifts are determined by the attached substituents.

Carbons bearing substituents (C-1, C-2, C-4): The carbon attached to the nitro group (C-4) is expected to be significantly downfield. The carbons bonded to iodine (C-1) and bromine (C-2) are also shifted, though the "heavy atom effect" of iodine and bromine can cause an upfield shift of the directly attached carbon compared to what would be expected based on electronegativity alone. stackexchange.com

Protonated carbons (C-3, C-5, C-6): These carbons will appear in the typical aromatic region (approx. 120-140 ppm), with their exact shifts influenced by the relative positions of the substituents.

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| H-3 | ¹H NMR | ~7.8 - 8.0 | d | Coupled to H-5 (meta). |

| H-5 | ¹H NMR | ~8.4 - 8.6 | dd | Coupled to H-6 (ortho) and H-3 (meta). Most downfield due to ortho -NO₂. |

| H-6 | ¹H NMR | ~7.9 - 8.1 | d | Coupled to H-5 (ortho). |

| C-1 (C-I) | ¹³C NMR | ~90 - 100 | s | Shift influenced by the heavy atom effect of iodine. |

| C-2 (C-Br) | ¹³C NMR | ~120 - 125 | s | Shift influenced by bromine substituent. |

| C-3 | ¹³C NMR | ~130 - 135 | d | Protonated carbon. |

| C-4 (C-NO₂) | ¹³C NMR | ~148 - 152 | s | Most downfield carbon due to strong deshielding by the nitro group. |

| C-5 | ¹³C NMR | ~125 - 130 | d | Protonated carbon. |

| C-6 | ¹³C NMR | ~128 - 133 | d | Protonated carbon. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₃BrINO₂), the nominal molecular weight is 328 g/mol . A key feature in its mass spectrum is the isotopic pattern caused by bromine, which has two abundant isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This results in two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺) and any bromine-containing fragments. quizlet.com Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic complexity. docbrown.info

High-Resolution Mass Spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise elemental formula, confirming the identity as C₆H₃BrINO₂.

The fragmentation pattern in electron ionization (EI-MS) provides structural information. Common fragmentation pathways for this molecule would include:

Loss of NO₂: A neutral loss of 46 Da, leading to a [C₆H₃BrI]⁺ fragment.

Loss of a halogen: Cleavage of the C-Br or C-I bond, resulting in the loss of a Br• or I• radical.

Loss of NO: A loss of 30 Da is also a common fragmentation pathway for nitroaromatic compounds.

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₆H₃⁷⁹BrINO₂]⁺ | 327.83 | Molecular ion with ⁷⁹Br. |

| [M+2]⁺ | [C₆H₃⁸¹BrINO₂]⁺ | 329.83 | Molecular ion with ⁸¹Br. The [M]⁺:[M+2]⁺ ratio is ~1:1. |

| [M-NO₂]⁺ | [C₆H₃⁷⁹BrI]⁺ | 281.84 | Fragment from loss of a nitro group. An [M+2]⁺ peak at m/z 283.84 is also expected. |

| [M-Br]⁺ | [C₆H₃INO₂]⁺ | 248.93 | Fragment from loss of a bromine radical. |

| [M-I]⁺ | [C₆H₃⁷⁹BrNO₂]⁺ | 200.94 | Fragment from loss of an iodine radical. An [M+2]⁺ peak at m/z 202.94 is also expected. |

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis, including Disorder Phenomena

While a specific crystal structure for this compound is not prominently available in the reviewed literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of closely related structures, such as other halogenated nitrobenzenes, provides insight into the expected molecular packing, intermolecular interactions, and potential for polymorphism or disorder.

In the solid state, the molecule is expected to be essentially planar due to the sp² hybridization of the benzene ring. The crystal packing would be governed by a combination of van der Waals forces and potentially weaker halogen bonding or dipole-dipole interactions involving the highly polar nitro group and the polarizable halogen atoms.

Disorder phenomena are possible in such crystal structures. For instance, if the steric and electronic properties of the bromo and iodo substituents are sufficiently similar to allow for interchangeability within the crystal lattice, occupational disorder could occur, where the Br and I atoms randomly occupy the C1 and C2 positions in different unit cells. Conformational analysis for this rigid molecule is trivial, but the orientation of the nitro group relative to the plane of the benzene ring would be precisely determined.

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Profiling, Separation, and Quantification

Chromatographic methods are indispensable for separating this compound from reaction precursors, byproducts, and other impurities, as well as for quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a suitable technique for the analysis of this compound. A thermally stable, low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) would be effective for separation. The retention time provides a characteristic identifier, while the coupled mass spectrometer confirms the identity based on the molecular ion and fragmentation pattern, as described in section 4.2. This method is highly effective for assessing purity.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly for less volatile derivatives or for preparative-scale purification. A reversed-phase method would be most common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. A typical mobile phase would be a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic system possesses a strong chromophore that absorbs UV light.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (EI) | Purity assessment, identification of volatile impurities. |

| HPLC | C18 (Octadecyl-silica) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., at 254 nm) | Quantification, purity profiling, separation from non-volatile materials. |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the intense absorptions of the nitro group.

NO₂ Vibrations: Two strong, characteristic bands are expected: the asymmetric stretching vibration (νas) typically appears around 1515-1560 cm⁻¹ and the symmetric stretching vibration (νs) occurs around 1345-1385 cm⁻¹.

Aromatic Vibrations: Aromatic C-H stretching bands are found above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region.

C-Halogen Vibrations: The C-Br and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹. The C-I stretch is expected at a lower frequency than the C-Br stretch due to the greater mass of the iodine atom.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar nitro group vibrations are strong in the IR spectrum, the vibrations of the less polar parts of the molecule, such as the aromatic ring and C-halogen bonds, can be more intense in the Raman spectrum. The symmetric NO₂ stretch is often a prominent band in the Raman spectrum of nitroaromatic compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR (Medium), Raman (Strong) |

| Asymmetric NO₂ Stretch | 1515 - 1560 | IR (Very Strong) |

| Aromatic C=C Stretch | 1400 - 1600 | IR (Variable), Raman (Strong) |

| Symmetric NO₂ Stretch | 1345 - 1385 | IR (Very Strong), Raman (Strong) |

| C-Br Stretch | 500 - 680 | IR (Medium-Strong), Raman (Strong) |

| C-I Stretch | 480 - 610 | IR (Strong), Raman (Strong) |

Applications of 2 Bromo 1 Iodo 4 Nitrobenzene in Advanced Organic Synthesis and Drug Discovery

Role as a Versatile Building Block and Intermediate in the Synthesis of Complex Organic Molecules

2-Bromo-1-iodo-4-nitrobenzene serves as a highly versatile building block in organic synthesis due to the differential reactivity of its bromo and iodo substituents. This disparity allows for regioselective transformations, particularly in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive towards oxidative addition to palladium(0) than the carbon-bromine bond, enabling chemists to perform sequential couplings. For instance, a Sonogashira coupling can be selectively carried out at the iodo-position, leaving the bromo-substituent intact for subsequent reactions like Suzuki or Buchwald-Hartwig amination. This stepwise functionalization is crucial for the efficient and controlled synthesis of highly substituted, complex organic molecules.

The presence of the electron-withdrawing nitro group further influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions. This multi-faceted reactivity profile makes this compound a valuable intermediate for constructing intricate molecular frameworks from a simple, commercially available starting material.

Precursor for Active Pharmaceutical Ingredients (APIs) and Novel Bioactive Molecules

The structural motifs derived from this compound are of significant interest in drug discovery. Nitroaromatic compounds, in general, are recognized as important pharmacophores and are present in a variety of therapeutic agents. encyclopedia.pubnih.gov The ability to selectively functionalize the di-halogenated ring provides a pathway to a diverse range of potential APIs and bioactive molecules.

Design and Synthesis of Kinase Inhibitors and Enzyme Regulators

While direct synthesis of kinase inhibitors from this compound is not extensively documented in publicly available literature, the core structure is highly relevant. For instance, the related compound 2-bromo-4-nitroaniline (B50497) has been investigated for its potential to inhibit the activity of insulin (B600854) and epidermal growth factor (EGF) receptors by targeting their tyrosine kinase domains. biosynth.com The 4-aminoquinazoline core, which can be synthesized from precursors like 2-halo-4-nitro anilines, is a well-established scaffold for numerous kinase inhibitors used in cancer therapy. nih.gov The selective cross-coupling capabilities of this compound offer a strategic advantage in the synthesis of complex heterocyclic systems that often form the backbone of modern kinase inhibitors.

Development of Potential Antivirals, Antibiotics, and Anti-cancer Agents

Nitroaromatic compounds have a long history in the development of antimicrobial and anticancer agents. encyclopedia.pubnih.govmdpi.com The biological activity of these compounds is often attributed to the reduction of the nitro group within cells, leading to the formation of reactive species that can damage cellular macromolecules. encyclopedia.pubnih.gov The scaffold of this compound provides a template for the synthesis of novel compounds with potential therapeutic applications. For example, related 2-bromo-4-nitroaniline derivatives are considered important intermediates in the development of anti-cancer agents and antibiotics. chemimpex.com

Enabling Synthesis of Heterocyclic and Polyaromatic Systems in Medicinal Chemistry

The construction of heterocyclic and polyaromatic systems is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of drugs and biologically active natural products. The reactivity of this compound makes it a suitable starting material for the synthesis of such complex ring systems.

Transition-metal-free tandem annulation reactions of nitro-containing compounds have been developed for the synthesis of functionalized carbazoles, a class of polycyclic aromatic compounds with significant biological activities. nih.gov While a direct example using this compound is not prominent, the principles of these syntheses, which often involve the reactivity of the nitro group and adjacent positions, are applicable. The sequential cross-coupling reactions that can be performed on the bromo and iodo positions provide a powerful tool for building up complex polyaromatic structures. For instance, an initial Sonogashira coupling at the iodo-position followed by an intramolecular cyclization could lead to the formation of functionalized benzo[b]furans or other heterocyclic systems.

Applications of 2 Bromo 1 Iodo 4 Nitrobenzene in Materials Science

Utilization as a Building Block for Specialty Chemicals and Functional Materials

The distinct reactivity of the iodo and bromo substituents on the 2-Bromo-1-iodo-4-nitrobenzene molecule is the cornerstone of its utility as a building block for specialty chemicals and functional materials. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in common cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This difference in reactivity allows for selective functionalization at the iodine position while leaving the bromine atom intact for subsequent chemical transformations.

This stepwise approach is instrumental in constructing complex molecules with precisely defined architectures. For instance, a Sonogashira cross-coupling reaction can be performed selectively at the iodine position to introduce an alkyne group, a key component in many conjugated systems. A study on the Sonogashira cross-coupling of a related compound, 1-iodo-4-nitrobenzene, with phenylacetylene (B144264) demonstrated the feasibility of such transformations, achieving a quantitative yield. nih.gov This highlights the potential for this compound to undergo similar selective reactions, paving the way for the synthesis of a diverse range of specialty chemicals that can serve as precursors for more complex functional materials.

The presence of the electron-withdrawing nitro group further influences the reactivity of the molecule and the properties of the resulting materials. This group can modulate the electronic characteristics of the final product, making it a valuable component in the design of materials for electronic and optoelectronic applications.

Synthesis of Functional Monomers and Polymers with Tailored Electronic and Mechanical Properties

This compound serves as a valuable monomer in the synthesis of functional polymers with properties tailored for specific applications. The two halogen atoms provide anchor points for polymerization reactions, enabling the creation of linear, branched, or cross-linked polymer chains. The ability to selectively react one halogen over the other allows for the synthesis of well-defined polymer structures.

For example, post-polymerization modification of poly(4-bromostyrene) using palladium-catalyzed coupling reactions with terminal alkynes has been successfully demonstrated to create alkyne-functional polymers. researchgate.net This suggests a similar potential for this compound to be incorporated into polymer backbones, with the remaining halogen and the nitro group providing sites for further functionalization to fine-tune the polymer's electronic and mechanical properties.

The incorporation of the nitro group is particularly significant for tailoring electronic properties. The strong electron-withdrawing nature of the nitro group can lower the energy levels of the polymer's molecular orbitals, which is a key strategy in the design of n-type organic semiconductors. By carefully selecting co-monomers and polymerization techniques, it is possible to create polymers with specific band gaps, charge transport characteristics, and physical properties, making them suitable for a range of electronic devices.

Development of Organic Semiconductors and Advanced Electronic Materials

The molecular structure of this compound makes it a promising candidate for the development of organic semiconductors and other advanced electronic materials. The combination of a conjugated aromatic system with a strong electron-withdrawing nitro group is a common design motif for n-type organic semiconductors, which are essential components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Research has shown that functionalizing fluorenone derivatives with nitro groups can induce n-type semiconducting behavior, offering excellent air stability and tunable energy levels. rsc.org This principle can be extended to materials derived from this compound. The presence of the halogen atoms allows for the extension of the conjugated system through cross-coupling reactions, leading to the formation of larger, more complex molecules with enhanced charge transport properties.

Furthermore, the introduction of iodine atoms into organic semiconductors has been shown to have a significant effect on molecular packing in the solid state. The strong iodine-iodine interactions can lead to a more ordered arrangement of molecules, which is crucial for efficient charge transport. This suggests that organic semiconductors derived from this compound could benefit from this enhanced intermolecular interaction, potentially leading to higher charge carrier mobilities. The development of such materials is a key area of research in the quest for high-performance, low-cost, and flexible electronic devices. nih.govcity.ac.uk

Applications in Advanced Coatings, Adhesives, and Other Industrial Products

Aromatic resins, in general, are utilized as additives in coatings to improve their physical and chemical properties, such as adhesion, toughness, and gloss. alfachemic.com The reactivity of the bromo and iodo groups in this compound could allow it to be chemically incorporated into a polymer matrix, such as a polyurethane or epoxy resin, acting as a cross-linking agent or as a pendant group to modify the surface properties of the material. This could lead to the development of high-performance coatings with enhanced thermal stability and chemical resistance.

While direct research on the application of this compound in adhesives is limited, the principles of polymer chemistry suggest its potential utility. The ability to form strong covalent bonds through its halogenated sites could make it a useful component in the formulation of high-strength, durable adhesives for specialized industrial applications.

Theoretical and Computational Chemistry Studies of 2 Bromo 1 Iodo 4 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-bromo-1-iodo-4-nitrobenzene. These calculations provide a detailed picture of the electron distribution within the molecule, which is heavily influenced by the presence of three distinct substituents on the benzene (B151609) ring: a nitro group (a strong electron-withdrawing group), a bromine atom, and an iodine atom (both halogens with electron-withdrawing inductive effects and electron-donating mesomeric effects).

The calculated molecular orbital energies, especially the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's stability and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Various reactivity descriptors can be derived from quantum chemical calculations to predict the most likely sites for electrophilic and nucleophilic attacks. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the area around the nitro group is expected to be highly electron-deficient, while the regions ortho and para to the nitro group will also be activated towards nucleophilic substitution.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.25 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -2.15 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.10 eV | Indicator of chemical stability and reactivity. |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and intermolecular interactions. nih.gov While the benzene ring itself is rigid, the substituents can exhibit some degree of rotational freedom around their bonds to the ring. MD simulations can track these movements and identify the most stable conformations of the molecule. nih.gov

For this compound, conformational analysis would primarily focus on the orientation of the nitro group relative to the plane of the benzene ring. Due to steric hindrance from the adjacent iodine atom, the nitro group is likely to be twisted out of the plane of the ring to some extent. researchgate.net This twisting can have significant implications for the molecule's electronic properties and reactivity, as it affects the degree of conjugation between the nitro group and the aromatic system. researchgate.net

MD simulations can also be used to study the behavior of this compound in different solvent environments. These simulations can reveal how the solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and reactivity. For instance, in a polar solvent, the dipole moment of this compound would lead to specific solvation patterns that could stabilize certain conformations or transition states.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable in aiding their experimental characterization. chemrxiv.orgresearchgate.netchemrxiv.org For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra can help in the interpretation of experimental data.

NMR Spectroscopy: The chemical shifts of the protons and carbon atoms in the ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can help in assigning the peaks in the experimental spectra to specific atoms in the molecule, which can be challenging for complex substitution patterns.

IR and Raman Spectroscopy: The vibrational frequencies and intensities in the IR and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. cardiff.ac.ukmdpi.com These calculations can predict the positions of the characteristic vibrational modes, such as the symmetric and asymmetric stretching of the nitro group, and the C-Br and C-I stretching modes. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. nih.govnih.gov These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govnih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Wavenumber/Wavelength |

|---|---|---|

| IR | NO₂ asymmetric stretch | ~1530 cm⁻¹ |

| IR | NO₂ symmetric stretch | ~1350 cm⁻¹ |

| Raman | C-I stretch | ~650 cm⁻¹ |

| Raman | C-Br stretch | ~550 cm⁻¹ |

Note: The values in this table are hypothetical and based on typical ranges for the specified functional groups and chromophores.

Computational Studies on Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving this compound. mdpi.comresearchgate.netsemanticscholar.org By mapping out the potential energy surface for a reaction, it is possible to identify the most likely reaction pathways, locate the transition states, and calculate the energy barriers (activation energies). mdpi.comresearchgate.netsemanticscholar.org

For this compound, a key area of interest is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the aromatic ring makes it susceptible to attack by nucleophiles. Computational studies can be used to compare the reactivity of the different positions on the ring and to determine the relative ease of displacement of the bromo and iodo substituents. Such studies would involve calculating the energies of the Meisenheimer complexes (the intermediates in SNAr reactions) and the transition states leading to their formation. mdpi.comresearchgate.netnih.gov

These calculations can provide valuable insights into the factors that control the regioselectivity and kinetics of SNAr reactions of this compound. For example, by comparing the activation energies for the displacement of bromide and iodide, it is possible to predict which of these is the better leaving group in a given reaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govtandfonline.commdpi.comsemanticscholar.orgresearchgate.netnih.gov For derivatives of this compound, QSAR and QSPR modeling can be used to predict their properties without the need for experimental measurements. nih.govtandfonline.commdpi.comsemanticscholar.orgresearchgate.netnih.gov

In a QSAR study, a set of molecular descriptors (numerical values that represent different aspects of the molecular structure) would be calculated for a series of derivatives of this compound with known biological activity (e.g., toxicity or herbicidal activity). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the activity. This model could then be used to predict the activity of new, untested derivatives.

Similarly, QSPR models can be developed to predict various physicochemical properties of these derivatives, such as their boiling point, solubility, or octanol-water partition coefficient. These models are valuable in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and testing.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Nitrobenzene (B124822) |

Biological Activity and Environmental Considerations of 2 Bromo 1 Iodo 4 Nitrobenzene

Mechanisms of Biological Activity: Electrophilic Aromatic Substitution with Cellular Components

The toxicity of similar compounds is often initiated by metabolic processes, primarily mediated by cytochrome P450 enzymes. researchgate.net These enzymes can transform the compound into highly reactive and electrophilic intermediates, such as epoxides. researchgate.net These electrophilic species can then readily react with nucleophilic sites on cellular macromolecules, including proteins and DNA, through mechanisms analogous to electrophilic aromatic substitution. researchgate.netnih.gov Covalent binding to essential proteins can disrupt their function, leading to cellular damage. Adduction to DNA can result in mutations and potentially carcinogenic effects. nih.gov

Furthermore, the bioreduction of the nitro group is a key mechanism in the toxicity of nitroaromatic compounds. scielo.br This process can occur via a single-electron transfer, leading to the formation of a nitro anion radical. This radical can then be converted to a nitroso compound, which can be further reduced to a hydroxylamine. scielo.br These intermediates are also reactive electrophiles that can bind to cellular components. The nitro anion radical can also react with molecular oxygen to generate superoxide (B77818) anions, contributing to oxidative stress within the cell. scielo.br

Interactive Table: Potential Cellular Targets of Electrophilic Metabolites

Implications for Environmental Toxicology and Pollutant Degradation Pathways of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds are a class of environmental pollutants often associated with industrial activities. nih.gov Their presence in the environment is of concern due to their potential toxicity and persistence. nih.gov The environmental fate of these compounds is governed by a combination of physical, chemical, and biological processes.

The degradation of halogenated nitroaromatics in the environment can proceed through several pathways. A common initial step is the reduction of the nitro group to an amino group, forming halogenated anilines. This transformation significantly reduces the toxicity and enhances the biodegradability of the compound. Another important degradation mechanism is dehalogenation, the removal of halogen atoms from the aromatic ring. This can occur through oxidative or reductive processes mediated by microorganisms.

The persistence of halogenated nitroaromatics in the environment is influenced by the number and type of halogen substituents. Generally, an increase in the number of halogen atoms leads to greater resistance to degradation. The specific positions of the halogens on the aromatic ring also affect the compound's susceptibility to microbial attack.

Biodegradation and Biotransformation Studies of Related Compounds

Direct studies on the biodegradation of 2-bromo-1-iodo-4-nitrobenzene are scarce. However, research on related halogenated nitroaromatic compounds provides insights into potential biotransformation pathways. For instance, studies on chloronitrobenzenes have shown that various microorganisms are capable of utilizing them as a source of carbon and nitrogen.

The initial steps in the microbial degradation of these compounds often involve either the reduction of the nitro group or the oxidative removal of a halogen. For example, the biotransformation of 1-chloro-2-nitrobenzene (B146284) by the bacterium Bacillus badius has been shown to proceed via the reduction of the nitro group. Fungi, particularly white-rot fungi, have also demonstrated the ability to degrade a variety of nitroaromatic compounds through the action of their non-specific extracellular ligninolytic enzymes.

Interactive Table: Examples of Microbial Degradation of Related Halogenated Nitroaromatics

Assessment of Environmental Fate and Impact within Chemical Life Cycles

A comprehensive assessment of the environmental fate and impact of this compound requires a life cycle perspective, from its synthesis to its ultimate disposal. Due to its low water solubility, it is not likely to be highly mobile in aqueous environments. However, its potential for sorption to soil and sediment should be considered.

The presence of both bromine and iodine atoms, along with a nitro group, on the benzene (B151609) ring suggests that this compound may be persistent in the environment. Halogenated organic compounds, in general, are known for their resistance to degradation. nih.gov The ultimate environmental fate will depend on local conditions, including the presence of adapted microbial communities capable of its biotransformation.

Given the limited data specific to this compound, a precautionary approach is warranted in its handling and disposal to minimize environmental release. Further research is needed to fully elucidate its environmental behavior and potential for bioaccumulation and biomagnification.

Future Directions and Emerging Research Opportunities for 2 Bromo 1 Iodo 4 Nitrobenzene

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

The future synthesis of 2-bromo-1-iodo-4-nitrobenzene and its derivatives is geared towards the adoption of novel catalytic transformations that prioritize sustainability, efficiency, and selectivity. The presence of two different halogens, bromine and iodine, on the aromatic ring offers a unique platform for selective and sequential functionalization through modern cross-coupling reactions.